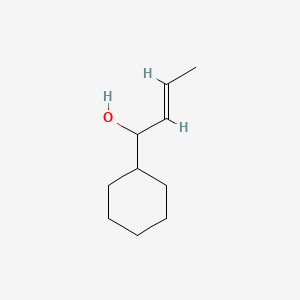

1-Cyclohexyl-2-buten-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of compounds related to 1-Cyclohexyl-2-buten-1-ol involves several steps, including the preparation of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, which is accessible from cyanoacetate and dibromoethane (Abele, Seiler, & Seebach, 1999). Moreover, the facial selectivity in the epoxidation of 2-cyclohexen-1-ol with peroxy acids has been studied, revealing insights into the reaction mechanisms and selectivity (Freccero, Gandolfi, Sarzi-Amade, & Rastelli, 2000).

Molecular Structure Analysis

The molecular structure and conformation of compounds related to 1-Cyclohexyl-2-buten-1-ol, such as cyclohexanecarboxamide derivatives, have been characterized using various spectroscopic methods and theoretical studies, providing detailed insights into their structure and bonding (Özer, Arslan, VanDerveer, & Külcü, 2009).

Chemical Reactions and Properties

Chemical reactions involving 1-Cyclohexyl-2-buten-1-ol and its derivatives include epoxidation, phenylierung, and Michael addition reactions. These reactions have been studied to understand the reactivity and selectivity of the compound in various chemical transformations (Guo, Schultz, & Antoulinakis, 2001).

Physical Properties Analysis

The physical properties of 1-Cyclohexyl-2-buten-1-ol, including its spectroscopic characteristics and phase behavior, have been investigated through experimental and theoretical studies. These studies provide valuable information on the compound’s stability, conformations, and intramolecular interactions (Ocola & Laane, 2016).

Chemical Properties Analysis

The chemical properties of 1-Cyclohexyl-2-buten-1-ol have been explored in the context of its oxidation reactions, highlighting the effects of molecular structure on reactivity and product distribution. Studies have shown how the presence of specific functional groups influences the oxidation process and the formation of various products (Liu & Friend, 2010).

Wissenschaftliche Forschungsanwendungen

Conformational Composition and Hydrogen Bonding

- 1-Cyclohexyl-2-buten-1-ol, and its model compounds, were studied to understand their conformational composition and the role of intramolecular hydrogen bonding. This research is vital for understanding the molecular structure and behavior of such compounds (Bakke & Bjerkeseth, 1998).

Reaction Kinetics with Ozone

- The reaction kinetics of ozone with unsaturated alcohols, including compounds similar to 1-Cyclohexyl-2-buten-1-ol, were investigated. This research is crucial for understanding the atmospheric chemistry and environmental impact of these compounds (Grosjean & Grosjean, 1994).

Chiral Auxiliary Applications

- Certain cyclohexyl-based compounds have been used as chiral auxiliaries in the synthesis of α-hydroxy acids, demonstrating their utility in stereochemistry and pharmaceutical synthesis (Basavaiah & Krishna, 1995).

Catalytic Activation for Nucleophile Addition

- Studies have shown that cyclohexen-1-ol, structurally related to 1-Cyclohexyl-2-buten-1-ol, can be activated using aluminum-catalyzed transfer hydrogenation. This process is significant for organic synthesis, illustrating the potential utility of 1-Cyclohexyl-2-buten-1-ol in similar reactions (Black, Edwards, & Williams, 2005).

Dimerization and Codimerization Reactions

- 1-Cyclohexyl-2-buten-1-ol and similar compounds have been studied for their ability to undergo dimerization and codimerization reactions. This research contributes to the understanding of polymer chemistry and material science (Akita, Yasuda, & Nakamura, 1984).

Eigenschaften

IUPAC Name |

(E)-1-cyclohexylbut-2-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-6-10(11)9-7-4-3-5-8-9/h2,6,9-11H,3-5,7-8H2,1H3/b6-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZIIBXRIIUAFOT-QHHAFSJGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(C1CCCCC1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(C1CCCCC1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-2-buten-1-ol | |

CAS RN |

79605-62-2 |

Source

|

| Record name | 1-Cyclohexyl-2-buten-1-ol (c,t) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079605622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(N-[2-(4-cyanoanilino)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B1144545.png)